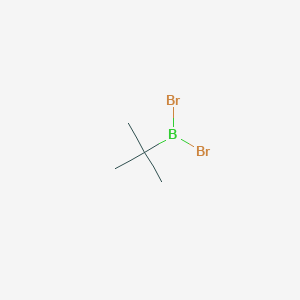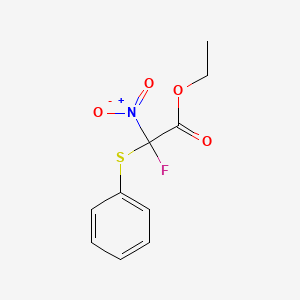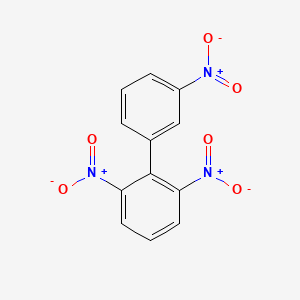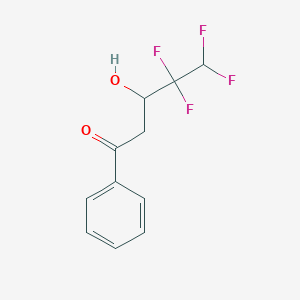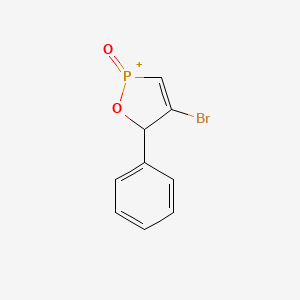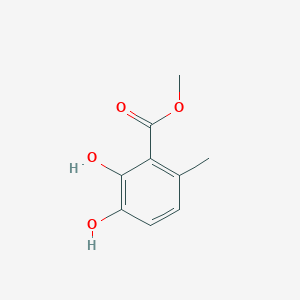
Benzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester, also known as methyl 2,3-dihydroxy-6-methylbenzoate, is an organic compound with the molecular formula C9H10O4. This compound is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring, along with a methyl ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester typically involves the esterification of 2,3-dihydroxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,3-dihydroxy-6-methylbenzoic acid+methanolacid catalystbenzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester+water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Benzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of esters or ethers depending on the substituent.
科学研究应用
Benzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of benzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems.
相似化合物的比较
Similar Compounds
Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester: Similar structure but with hydroxyl groups at different positions.
Benzoic acid, 2,6-dihydroxy-, methyl ester: Lacks the methyl group on the benzene ring.
Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester: Contains an additional methyl group.
Uniqueness
Benzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester is unique due to the specific positioning of its hydroxyl and methyl groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
属性
CAS 编号 |
98201-66-2 |
|---|---|
分子式 |
C9H10O4 |
分子量 |
182.17 g/mol |
IUPAC 名称 |
methyl 2,3-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C9H10O4/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4,10-11H,1-2H3 |
InChI 键 |
BSPUCDOBUVXMQH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)O)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


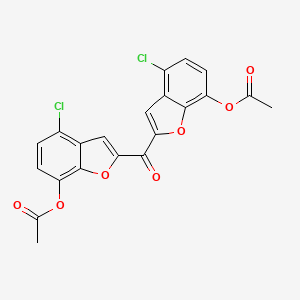
![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
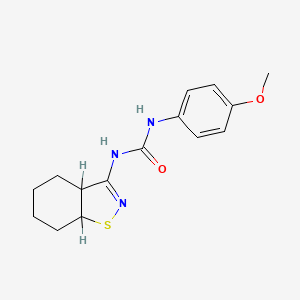
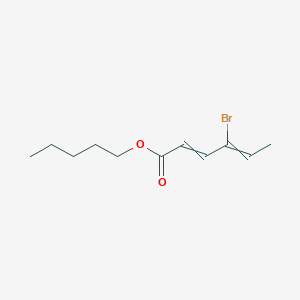
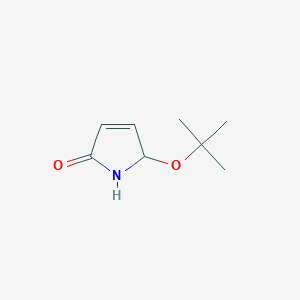
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
mercury](/img/structure/B14342529.png)

